2-Amino-1-(oxan-3-yl)propan-2-ol
Description
2-Amino-1-(oxan-3-yl)propan-2-ol is an amino alcohol derivative characterized by a propan-2-ol backbone substituted with an amino group at position 2 and a tetrahydropyran-3-yl (oxan-3-yl) group at position 1. The oxan-3-yl moiety introduces a cyclic ether structure, which may enhance solubility in polar solvents and influence stereochemical properties.
Properties
IUPAC Name |
2-amino-1-(oxan-3-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(9,10)5-7-3-2-4-11-6-7/h7,10H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZTVIRNPIAHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCOC1)(N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The ketone undergoes condensation with aqueous ammonia to form an imine intermediate, which is subsequently reduced to the amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in methanol or dichloromethane at 0–25°C facilitates this transformation. For example, analogous syntheses of 2-amino-2-(oxan-4-yl)propan-1-ol employ NaBH₄ in ethanol, achieving yields of 60–75%.
Table 1: Reductive Amination Parameters for Analogous Compounds
Challenges and Optimization
Regioselectivity issues may arise if the ketone exhibits steric hindrance from the oxan-3-yl group. Employing bulkier reducing agents (e.g., L-Selectride) or low temperatures (−20°C) can mitigate side reactions. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH) is often required to isolate the product as a hygroscopic oil.
Nucleophilic Ring-Opening of Epoxides
Epoxide ring-opening with ammonia or amines provides a direct route to vicinal amino alcohols. For 2-amino-1-(oxan-3-yl)propan-2-ol, this method requires synthesizing 2-(oxan-3-yl)oxirane as the epoxide precursor.
Epoxide Synthesis
The epoxide is prepared via epoxidation of 1-(oxan-3-yl)prop-1-ene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Yields typically range from 50–65%, with careful control of stoichiometry to avoid over-oxidation.
Ammonia-Mediated Ring-Opening
Treatment of the epoxide with aqueous ammonia (25% w/w) in tetrahydrofuran (THF) at 60°C for 12–24 hours induces nucleophilic attack at the less substituted carbon, yielding the amino alcohol. This method aligns with protocols for analogous oxan-4-yl derivatives, achieving 55–70% yields.
Table 2: Epoxide Ring-Opening Conditions
| Epoxide | Nucleophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-(oxan-4-yl)oxirane | NH₃ | THF | 60 | 65 |
| Cyclobutyloxirane | NH₃ | H₂O | 80 | 58 |
Hydrolysis of Cyano Derivatives
The hydrolysis of nitriles to carboxylic acids, followed by reduction to alcohols and subsequent amination, offers a multi-step pathway.
Synthesis of 2-Cyano-1-(oxan-3-yl)propan-2-ol
A Grignard reagent (e.g., oxan-3-ylmagnesium bromide) reacts with acrylonitrile in THF at −78°C to form the cyanohydrin. Quenching with ammonium chloride yields 2-cyano-1-(oxan-3-yl)propan-2-ol (45–50% yield).
Hydrolysis and Reduction
The nitrile is hydrolyzed to the corresponding amide using concentrated HCl at 100°C, followed by Hofmann degradation with NaOBr to yield the primary amine. Subsequent reduction of the ketone intermediate with NaBH₄ produces the amino alcohol. Overall yields for this route are modest (30–40%) due to multiple steps.
The Mitsunobu reaction enables the introduction of the oxan-3-yl group via ether bond formation.
Reaction Setup
2-Amino-2-propanol reacts with 3-hydroxytetrahydrofuran (oxan-3-ol) in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C. This method, adapted from thiadiazole syntheses, achieves 50–60% yields.
Table 3: Mitsunobu Reaction Parameters
| Alcohol | Donor | Reagent | Yield (%) |
|---|---|---|---|
| 2-Amino-2-propanol | Oxan-3-ol | DIAD/PPh₃ | 55 |
| 3-Methylpyridin-2-amine | 5-Isopropoxypicolinonitrile | DIAD/PPh₃ | 36 |
Enzymatic Resolution for Stereoselective Synthesis
Chiral amino alcohols are accessible via enzymatic resolution of racemic mixtures. Lipase-catalyzed acetylation of the alcohol moiety selectively modifies one enantiomer, enabling separation.
Procedure
Racemic 2-amino-1-(oxan-3-yl)propan-2-ol is treated with vinyl acetate and Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) at 30°C. The (R)-enantiomer is acetylated, leaving the (S)-enantiomer unreacted. Column chromatography isolates the desired isomer with >90% enantiomeric excess (ee) .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(oxan-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is a secondary amine.
Substitution: The major products are halogenated derivatives.
Scientific Research Applications
2-Amino-1-(oxan-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(oxan-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, stabilizing the compound’s interaction with proteins. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-Amino-1-(oxan-3-yl)propan-2-ol and related amino alcohols:
Key Observations:
Substituent Effects on Solubility and Reactivity The oxan-3-yl group in 2-Amino-1-(oxan-3-yl)propan-2-ol introduces a polar, non-aromatic cyclic ether, likely improving water solubility compared to aryl-substituted analogs like (S)-2-Amino-3-phenylpropan-1-ol (logP ~1.2 inferred from Csp³ fraction in ). Halogenated derivatives (e.g., 2-chloro-6-fluorophenyl in ) exhibit increased lipophilicity, favoring membrane permeability but reducing aqueous solubility.
Biological Activity Aryl-substituted compounds (e.g., benzyl or phenoxy groups in ) are often explored for CNS or antimicrobial activity due to enhanced bioavailability and target affinity. The oxan-3-yl group’s steric and electronic profile may modulate interactions with enzymes or receptors, though specific data are lacking.
Synthetic Accessibility
- Cyclic ethers like oxan-3-yl may require specialized cyclization or protection strategies, contrasting with simpler aryl substitutions (e.g., phenyl in ).
- Halogenated derivatives () often involve Friedel-Crafts or Suzuki coupling for aryl group introduction.
Safety and Handling Amino alcohols generally require precautions against eye/skin contact (e.g., 2-Amino-1,3-propanediol in ). The oxan-3-yl group’s lower volatility (compared to propan-2-ol in ) may reduce inhalation hazards.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-1-(oxan-3-yl)propan-2-ol, and how can reaction conditions be systematically optimized?
The synthesis of 2-Amino-1-(oxan-3-yl)propan-2-ol typically involves multi-step reactions, starting with precursors such as oxan-3-yl derivatives. Key steps include:
- Nucleophilic substitution to introduce the amino group.
- Hydroxylation under controlled pH and temperature to stabilize the propan-2-ol moiety.
- Purification via column chromatography or recrystallization to isolate the target compound.
Q. Optimization parameters :
Q. What analytical techniques are most effective for characterizing 2-Amino-1-(oxan-3-yl)propan-2-ol, and how are data interpreted?
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Stability : Degrades in acidic/basic conditions via hydrolysis of the oxan-3-yl ether.
- Storage recommendations : Store at 4°C in inert, anhydrous environments to prevent oxidation .
- Degradation products : Identified via LC-MS as 3-aminopropanol and oxan-3-ol derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
SAR studies focus on modifying functional groups to enhance target binding:
- Oxan-3-yl substitution : Replacing with azepane () increases lipophilicity, improving blood-brain barrier penetration .
- Amino group modifications : Acylation or alkylation alters receptor affinity .
Q. Example comparison :
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Q. How can computational modeling predict the compound’s interaction with biological targets?
Q. What methodologies are used to investigate the compound’s mechanism of action in neurological pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
